Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate
CAS No.: 143722-75-2
Cat. No.: VC16846488
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143722-75-2 |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate |
| Standard InChI | InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3 |
| Standard InChI Key | KLKDRUXHBIZXQF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate features a methyl ester group at the para position of a benzoic acid derivative, connected to a 4-aminophenyl moiety through a 2-oxoethylamino linker . The IUPAC name, methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate, reflects this arrangement. Key structural attributes include:
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Benzoate core: Provides hydrophobicity and stability.
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2-Oxoethylamino bridge: Introduces polarity and hydrogen-bonding capacity.
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4-Aminophenyl group: Enhances reactivity for further functionalization .
The compound’s SMILES notation, , and InChIKey (KLKDRUXHBIZXQF-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 143722-75-2 | |
| Molecular Formula | ||
| Molecular Weight | 284.31 g/mol | |
| IUPAC Name | Methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate | |
| Topological Polar Surface Area | 92.8 Ų |
Synthesis and Manufacturing Approaches
Established Synthetic Routes
While no peer-reviewed literature directly details the synthesis of methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate, analogous compounds suggest plausible pathways. For example, methyl 4-(aminomethyl)benzoate—a structurally simpler derivative—is synthesized via catalytic hydrogenation of methyl 4-cyanobenzoate or through imine reduction . Extending these methods, the target compound could theoretically be synthesized through:
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Condensation reactions: Coupling methyl 4-aminobenzoate with 2-(4-aminophenyl)-2-oxoethyl bromide in the presence of a base.
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Peptide coupling: Using carbodiimide reagents to link the benzoic acid and amine precursors.
A critical challenge lies in preserving the 4-aminophenyl group’s integrity during reactions, as unintended oxidation or side reactions may occur .
Process Optimization Insights
The patent US20070149802A1, though focused on methyl 4-(aminomethyl)benzoate, offers transferable insights :
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pH control: Maintaining a pH of 4–9 during esterification minimizes hydrolysis .
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Temperature management: Reactions conducted at 5–10°C improve yield by reducing degradation .
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Solvent selection: Aromatic hydrocarbons like toluene enhance phase separation during extraction .
Applying these principles could optimize the synthesis of methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate, though empirical validation is needed.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid structure:
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Hydrophobic regions: The benzoate ester and aromatic rings confer limited water solubility.
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Hydrophilic groups: The amide and amine functionalities enhance solubility in polar aprotic solvents like dimethylformamide (DMF).
Stability studies are absent, but analogous esters are prone to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .
Spectroscopic Characterization
Hypothetical spectral data, inferred from related compounds, include:
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IR spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3350 cm⁻¹ (N-H stretch).
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NMR:
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: δ 3.9 (s, 3H, OCH₃), δ 6.6–8.0 (m, 8H, aromatic), δ 4.2 (s, 2H, CH₂CO).
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: δ 167.5 (ester C=O), δ 169.8 (amide C=O).
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Future Research Directions
Empirical Studies
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Synthesis optimization: Systematic variation of coupling agents, solvents, and temperatures.
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Biological screening: In vitro assays against bacterial strains and cancer cell lines.
Computational Modeling
Molecular docking studies could predict interactions with targets like β-lactamases or topoisomerases, guiding drug development.
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